Lysine-Glutamine-Alanine-Glycine-Aspartic Acid-Valine, often referred to by its full name, is a synthetic peptide that serves as a potent adhesion ligand for smooth muscle cells. This compound is primarily utilized in research settings, particularly in studies related to cell adhesion and signaling pathways. The sequence of amino acids in this peptide plays a crucial role in mediating interactions between cells and their extracellular matrix, which is essential for various biological processes including tissue repair and regeneration.
The synthesis of Lysine-Glutamine-Alanine-Glycine-Aspartic Acid-Valine can be achieved through solid-phase peptide synthesis (SPPS), a widely used technique in peptide chemistry. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to an inert solid support.
The final product is cleaved from the resin using trifluoroacetic acid (TFA) followed by purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity.
This sequence reflects specific interactions with cell surface receptors, enhancing its function as an adhesion ligand.
Lysine-Glutamine-Alanine-Glycine-Aspartic Acid-Valine can undergo various chemical reactions typical of peptides, including hydrolysis under acidic or basic conditions, which can lead to degradation of the peptide bond.
The stability of this peptide can be influenced by environmental factors such as pH and temperature. In physiological conditions, it maintains structural integrity but may be susceptible to enzymatic degradation by proteases.
The mechanism by which Lysine-Glutamine-Alanine-Glycine-Aspartic Acid-Valine exerts its effects involves binding to specific receptors on smooth muscle cells. This interaction triggers intracellular signaling pathways that promote cell adhesion and migration.
Research indicates that this peptide enhances smooth muscle cell adhesion in vitro, making it a valuable tool for studying cell behavior in tissue engineering and regenerative medicine contexts.
Relevant data from studies suggest that its bioactivity can be influenced by modifications in its structure or by the addition of other functional groups.
Lysine-Glutamine-Alanine-Glycine-Aspartic Acid-Valine has several scientific uses:
Lys-Gln-Ala-Gly-Asp-Val (KQAGDV) represents the six carboxyl-terminal amino acids (residues 400–411) of the fibrinogen γ-chain, serving as a critical cell adhesion motif. This sequence is embedded within the larger HHLGGAKQAGDV peptide of the fibrinogen γ-subunit, which adopts a defined conformation recognized by integrin receptors. Biochemical studies reveal that the AGD tripeptide constitutes the minimal binding core within KQAGDV, with flanking residues (Lys, Gln, Val) enhancing integrin affinity through electrostatic and hydrophobic interactions. The lysine residue (K) forms salt bridges with acidic residues in the integrin β3 subunit, while valine (V) contributes to hydrophobic stabilization [1] [2] [8].
Table 1: Structural Features of KQAGDV
Characteristic | Detail |
---|---|
Full Sequence | HHLGGAKQAGDV (γ-chain residues 400–411) |
Minimal Binding Motif | AGD |
Key Functional Residues | Lys (K): Electrostatic interactions; Val (V): Hydrophobic stabilization |
Structural Conformation | Extended loop stabilized by Gly-Ala flexibility |
This sequence specificity enables selective recognition by platelet integrins, distinguishing it from classical RGD motifs found in other extracellular matrix proteins. Mutagenesis studies demonstrate that alanine substitution at the aspartic acid (D) position abolishes integrin binding, confirming its indispensable role in metal ion-dependent adhesion site (MIDAS) coordination [2] [9].
KQAGDV serves as the primary physiological ligand mediating fibrinogen binding to the platelet-specific integrin αIIbβ3 (GPIIb/IIIa). This interaction is indispensable for platelet aggregation during hemostasis and thrombosis. Unlike soluble fibrinogen binding—which exclusively requires KQAGDV—immobilized fibrinogen or fibrin utilizes both KQAGDV and RGD motifs for αIIbβ3 engagement [2] [7].
The binding mechanism involves a multi-step conformational change in αIIbβ3:
Nanomechanical force spectroscopy reveals that KQAGDV-αIIbβ3 complexes withstand dissociation forces of 60–120 pN, comparable to RGD-integrin binding stability. This mechanical stability ensures platelet aggregation under shear stress conditions [7].
Table 2: Functional Comparison of KQAGDV and RGD Motifs
Parameter | KQAGDV/AGDV | RGD Motifs |
---|---|---|
Primary Integrin Target | αIIbβ3 (platelet-specific) | αvβ3, α5β1, αIIbβ3 (broad specificity) |
Binding Affinity (Kd) | ~100 nM for αIIbβ3 | 4–500 nM (varies by flanking residues) |
Location in Fibrinogen | γ-chain C-terminus (HHLGGAKQAGDV) | Aα-chain (residues 95–97 & 572–574) |
Minimal Active Sequence | AGD | RGD |
Nanomechanical Strength | 60–120 pN rupture force | 70–130 pN rupture force |
Despite overlapping binding sites on αIIbβ3, KQAGDV and RGD motifs exhibit distinct recognition mechanisms:
Structural analyses confirm that both motifs bind at the αIIbβ3 headpiece interface, but KQAGDV utilizes a lysine-anchoring mechanism absent in RGD recognition. Molecular dynamics simulations reveal that KQAGDV's lysine residue occupies a complementary acidic pocket in the β3 subunit, enabling additional stabilizing interactions compared to classical RGD sequences [2] [4] [7].
Table 3: Integrin Specificity Modulated by Flanking Residues
Peptide Sequence | Primary Integrin Target | Relative Potency (IC₅₀) |
---|---|---|
PRGDMP | αIIbβ3 > αvβ3 | 7.3 nM (αIIbβ3) |
RGDNP | αvβ3 > α5β1 | 4.3 nM (αvβ3) |
KQAGDV | αIIbβ3 | 8.2 nM (αIIbβ3) |
This specificity profile highlights how flanking residues create an extended recognition locus that fine-tunes integrin selectivity. The biological significance is evident in thrombus formation, where KQAGDV dominates soluble fibrinogen binding, while RGD motifs become functionally important in immobilized fibrin matrices [2] [6] [7].
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